Ethylcyclohexane

Catalog No.
S583456
CAS No.
1678-91-7
M.F
C8H16
M. Wt
112.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylcyclohexane

CAS Number

1678-91-7

Product Name

Ethylcyclohexane

IUPAC Name

ethylcyclohexane

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

IIEWJVIFRVWJOD-UHFFFAOYSA-N

SMILES

CCC1CCCCC1

Solubility

5.61e-05 M

Synonyms

ethylcyclohexane

Canonical SMILES

CCC1CCCCC1

As a Model Compound for Studying Atmospheric Reactions

Ethylcyclohexane serves as a model compound for studying the reaction rates of light alkanes with atmospheric oxidants like hydroxyl radicals (OH) and chlorine atoms (Cl) []. These reactions play a crucial role in understanding the atmospheric lifetime and degradation pathways of various hydrocarbons, impacting air quality and climate change. By studying the reaction kinetics of ethylcyclohexane with these oxidants, researchers can gain insights into the behavior of similar compounds in the atmosphere [].

Investigating Catalytic Cracking Processes

Ethylcyclohexane is employed as a model compound to investigate the performance of various catalysts in the catalytic cracking process, a vital technique in the petroleum refining industry [, ]. This process involves breaking down larger hydrocarbon molecules into smaller, more valuable products like gasoline and diesel fuel. By studying the cracking behavior of ethylcyclohexane under different catalyst conditions, researchers can optimize the process for efficiency and product yield [, ].

Precursor for Organic-Inorganic Hybrid Materials

Ethylcyclohexane acts as an organic monomer precursor for synthesizing organic-inorganic hybrid polymer thin films through a technique called plasma enhanced chemical vapor deposition (PECVD) []. These hybrid materials combine the properties of organic and inorganic components, offering unique potential applications in various fields, including electronics, photovoltaics, and sensors [].

Physical Description

Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999)

XLogP3

4

Boiling Point

269 °F at 760 mm Hg (USCG, 1999)
131.9 °C

Flash Point

95 °F (USCG, 1999)

Density

0.788 at 68 °F (USCG, 1999)

LogP

4.56 (LogP)

Melting Point

-168 °F (USCG, 1999)
-111.3 °C

UNII

567IJI1215

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 233 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 227 of 233 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (88.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336 (60.79%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31.02 mm Hg (USCG, 1999)
12.83 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1678-91-7

Wikipedia

Ethylcyclohexane

Biological Half Life

2.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Computer and electronic product manufacturing
Cyclohexane, ethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

Explore Compound Types